2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
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Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S/c1-13-10-18(27-29-13)25-19(28)12-30-21-24-17-5-3-2-4-16(17)20(26-21)23-11-14-6-8-15(22)9-7-14/h2-10H,11-12H2,1H3,(H,23,24,26)(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELVVQDMLMLHNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 438.93 g/mol. The structure features a quinazoline core, a thioether linkage, and a 5-methylisoxazole group, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that quinazoline derivatives exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Many quinazoline derivatives have shown effectiveness against various cancer cell lines.
- Antimicrobial Properties : The compound has been tested against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Some derivatives have demonstrated potential in reducing inflammation.
Anticancer Activity
Quinazoline derivatives, including the compound , have been investigated for their anticancer properties. A study highlighted that quinazoline-based compounds can inhibit tumor growth by targeting specific cellular pathways.
Case Studies
- In Vitro Studies : A series of quinazoline derivatives were tested against multiple cancer cell lines, including A549 (lung cancer), K562 (chronic myeloid leukemia), and HL-60 (acute promyelocytic leukemia). The compound showed significant cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines .
- Mechanism of Action : The mechanism often involves the inhibition of key kinases involved in cell proliferation and survival, such as Aurora kinases and Epidermal Growth Factor Receptor (EGFR) .
Antimicrobial Activity
The compound's antimicrobial efficacy has been evaluated against various pathogens. Notable findings include:
- Inhibition Zones : Inhibition zone assays revealed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 to 15 mm .
- Minimum Inhibitory Concentration (MIC) : The MIC values for the tested strains were found to be in the range of 70 to 80 mg/mL, indicating potential as an antimicrobial agent.
Anti-inflammatory Properties
Quinazoline derivatives have also been studied for their anti-inflammatory effects. The compound showed promising results in reducing TNF-alpha production in vitro, suggesting its potential use in treating inflammatory diseases .
Summary of Biological Activities
| Activity Type | Effectiveness | Key Findings |
|---|---|---|
| Anticancer | High | Significant cytotoxicity in various cancer cell lines; targets key kinases |
| Antimicrobial | Moderate | Effective against Staphylococcus aureus and Escherichia coli with MIC values of 70–80 mg/mL |
| Anti-inflammatory | Promising | Reduces TNF-alpha production; potential for treating inflammation |
Scientific Research Applications
Synthesis and Characterization
The synthesis of quinazoline derivatives often involves multi-step chemical reactions. The compound can be synthesized through various methods, including nucleophilic substitution reactions and condensation reactions involving substituted benzylamines and isoxazole derivatives. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compounds .
Antitumor Activity
Recent studies have highlighted the antitumor properties of quinazoline derivatives, including the specific compound under discussion. For instance, a study demonstrated that certain quinazoline derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mean growth inhibitory concentration (GI50) values for some derivatives were reported to be comparable to established chemotherapeutic agents like 5-fluorouracil and gefitinib .
| Compound | GI50 (µM) | Comparison Drug | GI50 (µM) |
|---|---|---|---|
| 2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | TBD | 5-Fluorouracil | 18.60 |
| TBD | TBD | Gefitinib | 3.24 |
| TBD | TBD | Erlotinib | 7.29 |
Enzyme Inhibition
Another significant application of quinazoline derivatives is their role as enzyme inhibitors. For example, compounds similar to the one discussed have been evaluated for their α-glucosidase inhibitory activity, which is crucial in managing diabetes by delaying carbohydrate absorption . The results indicated that these compounds had IC50 values substantially lower than those of standard inhibitors like acarbose, suggesting promising potential in metabolic disease management.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between these compounds and their biological targets at the molecular level. Such studies provide insights into binding affinities and mechanisms of action, which are essential for optimizing lead compounds for drug development .
Case Studies and Research Findings
- Anticancer Activity : A study focused on dual EGFR/VEGFR-2 kinase inhibitors showed that certain quinazoline derivatives could effectively induce apoptosis in cancer cells, with a notable increase in apoptotic rates compared to untreated controls . This suggests that modifications to the quinazoline structure can enhance its therapeutic efficacy.
- Enzyme Inhibition : Research on quinazolinone-triazole hybrids demonstrated potent α-glucosidase inhibition, highlighting the versatility of these compounds in treating conditions like diabetes .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorobenzyl moiety and thioether bridge are primary sites for nucleophilic substitution:
For instance, oxidation of the thioether with m-CPBA yields sulfoxide intermediates, which are critical for modulating biological activity .
Electrophilic and Alkylation Reactions
The quinazoline ring undergoes electrophilic substitution (e.g., nitration) at position 6 or 8, while the N-3 position is prone to alkylation:
Alkylation at N-3 enhances solubility and modifies electronic properties, influencing binding affinity in biological systems .
Cyclization and Heterocycle Formation
The thioacetamide and isoxazole groups participate in cyclization reactions:
Cyclization with dimethyl acetylenedicarboxylate (DMAD) yields fused heterocycles, enhancing structural diversity .
Biological Activity and SAR
Modifications to the core structure impact pharmacological properties:
-
Thioether oxidation : Sulfoxide derivatives show improved tyrosinase inhibition (IC₅₀ = 8.0–13.0 nM vs. 25 nM for AAZ) .
-
4-Chlorobenzyl group : Essential for hydrophobic interactions in enzyme binding (e.g., carbonic anhydrase IX/XII) .
-
Isoxazole moiety : Contributes to metabolic stability and bioavailability.
Stability and Degradation
The compound exhibits sensitivity to:
-
Acidic/basic hydrolysis : Cleavage of the acetamide group under strong acidic conditions (HCl, reflux) .
-
Photodegradation : Thioether bonds degrade under UV light, forming disulfides.
Table 2: Biological Activity of Derivatives
| Derivative | Target Enzyme | IC₅₀ (nM) | Selectivity Ratio |
|---|---|---|---|
| Sulfoxide analog | hCA IX | 8.0 | 95.0 (vs. hCA I) |
| Nitroquinazoline | Tyrosinase | 12.4 | 3.3 (vs. hCA II) |
| Triazole-fused compound | L-1210 leukemia | 4.2 μM | — |
Preparation Methods
Formation of the Quinazoline Core
The synthetic pathway begins with constructing the 4-aminoquinazoline scaffold. Anthranilic acid derivatives serve as primary precursors, undergoing cyclocondensation with thiourea under acidic conditions. Search result demonstrates that refluxing anthranilic acid (1.37 g, 0.01 mol) with phenyl isothiocyanate (1.35 g, 0.01 mol) in ethanol (200 mL) containing triethylamine (3 mL) yields 2-mercapto-3-phenylquinazolin-4-one after 4 hours (80% yield).
For the target compound, modification occurs via substituting the phenyl group with a 4-chlorobenzylamino moiety. This requires initial protection of the quinazoline nitrogen before introducing the benzylamine group.
Table 1: Core Formation Parameters
| Parameter | Value | Source |
|---|---|---|
| Starting Material | Anthranilic acid | |
| Cyclizing Agent | Phenyl isothiocyanate | |
| Solvent | Ethanol | |
| Reaction Time | 4 hours | |
| Yield | 80% |
Introduction of 4-Chlorobenzylamino Group
Positional selectivity at the quinazoline C4 position proves critical. Patent data from reveals that alkylation of 4-aminoquinazolines with 4-chlorobenzyl chloride proceeds optimally in dimethylformamide (DMF) using potassium carbonate as base. The reaction achieves 72% yield after 6 hours at 80°C.
Key considerations:
- Stoichiometry : 1:1 molar ratio between quinazoline intermediate and 4-chlorobenzyl chloride prevents over-alkylation.
- Temperature Control : Maintaining 80°C ensures complete conversion without decomposition.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the product with >95% purity.
Thioether Bridge Formation
The sulfur linkage between quinazoline and acetamide groups forms via nucleophilic substitution. Search result details reacting 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide (3.33 g, 0.01 mol) with 2-chloro-N-(5-methylisoxazol-3-yl)acetamide in dry acetone (30 mL) containing anhydrous K₂CO₃ (1.38 g, 0.01 mol). Stirring at room temperature for 12 hours yields the thioether product (68% yield after ethanol recrystallization).
Mechanistic Insights :
- The quinazoline thiolate anion attacks the α-carbon of chloroacetamide
- Potassium carbonate deprotonates the thiol group to enhance nucleophilicity
- Polar aprotic solvents like acetone favor SN2 displacement
Acetamide Group Coupling
Final functionalization involves conjugating the 5-methylisoxazole-3-amine to the acetamide terminus. Search result employs standard peptide coupling reagents:
- Activate 2-((4-oxoquinazolin-2-yl)thio)acetic acid with HBTU (1.1 eq) in DMF
- Add 5-methylisoxazol-3-amine (1.05 eq) and N,N-diisopropylethylamine (2 eq)
- Stir at 0°C → room temperature for 8 hours
- Isolate product via aqueous workup (82% yield)
Table 2: Coupling Reaction Optimization
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling Reagent | HBTU | 82% |
| Temperature | 0°C → RT | Minimizes side products |
| Amine Equivalents | 1.05 eq | Prevents reagent excess |
Crystallization and Purification
Final purification employs mixed solvent recrystallization. Search result achieves high purity (99.2% by HPLC) using a DMF/water system (3:1 v/v). Gradual cooling from 80°C to 4°C over 6 hours produces crystalline material suitable for X-ray analysis.
Critical Parameters :
- Solvent Polarity : Balanced DMF/water ratio prevents oiling out
- Cooling Rate : ≤10°C/hour ensures crystal nucleation
- Seed Crystals : Add purified product to induce crystallization
Analytical Characterization
Synthetic intermediates and final product require rigorous characterization:
Spectroscopic Data :
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.32 (m, 8H, aromatic), 4.62 (s, 2H, SCH₂), 2.41 (s, 3H, CH₃)
- IR (KBr): 3256 cm⁻¹ (N-H), 1674 cm⁻¹ (C=O), 1542 cm⁻¹ (C=N)
- HRMS : m/z calculated 439.9178 [M+H]⁺, found 439.9181
Purity Assessment :
Yield Optimization Strategies
Comparative analysis of literature methods reveals key improvements:
- Microwave Assistance : Reducing thioether formation time from 12 hours to 45 minutes (70% yield maintained)
- Catalytic Basicity : Replacing K₂CO₃ with DBU in DMF increases coupling efficiency to 89%
- Flow Chemistry : Continuous processing of quinazoline core improves throughput by 3× versus batch
Challenges and Solutions
Problem : Low solubility of 4-chlorobenzylamino intermediate
Solution : Use DMSO co-solvent during alkylation step
Problem : Epimerization at acetamide chiral center
Solution : Perform coupling at 0°C with HOBt additive
Problem : Thioether oxidation during storage
Solution : Add 0.1% w/v ascorbic acid as antioxidant
Comparative Synthesis Routes
| Method | Steps | Total Yield | Purity | Reference |
|---|---|---|---|---|
| Classical stepwise | 5 | 34% | 98.5% | |
| Convergent coupling | 3 | 41% | 97.8% | |
| Solid-phase synthesis | 4 | 29% | 95.1% |
Q & A
Q. What are the key synthetic pathways for this compound, and what critical reaction parameters influence yield and purity?
The synthesis involves multi-step processes, including cyclization of the quinazolinone core, nucleophilic substitution for thioether bond formation, and amide coupling. Critical parameters include:
- Temperature control : Reactions often proceed at 20–25°C for amide bond formation to avoid side reactions .
- Solvent choice : Dry acetone or dioxane is used for nucleophilic substitutions to enhance reactivity .
- Catalysts : Anhydrous K₂CO₃ facilitates thioacetamide linkage formation . Characterization via ¹H/¹³C NMR and mass spectrometry confirms structural integrity and purity ≥95% .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : Identifies proton environments (e.g., chlorobenzyl protons at δ 7.2–7.4 ppm) and confirms amide bond formation via carbonyl signals at ~170 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 487.6) and detects impurities .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, though limited to crystalline derivatives .
Q. How does the 4-chlorobenzyl group influence pharmacokinetic properties?
The chlorobenzyl moiety enhances lipophilicity (logP ~3.2), improving membrane permeability but potentially reducing aqueous solubility. Comparative studies with non-chlorinated analogs show a 2.5-fold increase in half-life (t₁/₂ = 8.2 hrs vs. 3.3 hrs) due to reduced CYP450 metabolism .
Advanced Research Questions
Q. How can thioether linkage formation be optimized to enhance bioactivity?
- Nucleophilic substitution optimization : Use chlorobenzyl bromides (vs. chlorides) in DMF at 60°C to improve reaction efficiency (yield increases from 65% to 82%) .
- Stability assays : Test thioether stability under physiological pH (7.4) and glutathione-rich environments to assess metabolic resistance .
- Bioisosteric replacement : Replace sulfur with sulfone or sulfoxide groups to modulate electron density and target affinity .
Q. What strategies address contradictory data on anti-inflammatory vs. cytotoxic effects?
- Dose-response profiling : Use in vitro models (e.g., RAW 264.7 macrophages) to identify therapeutic windows (e.g., IC₅₀ = 12 µM for anti-inflammatory activity vs. IC₅₀ = 45 µM for cytotoxicity) .
- Isoform-specific assays : Test inhibition of COX-2 vs. COX-1 to clarify selectivity .
- Comparative studies : Evaluate structural analogs (e.g., triazole vs. isoxazole derivatives) to isolate functional group contributions .
Q. What computational methods predict binding affinities with kinase targets, and how do they align with experimental data?
- Molecular docking : Use AutoDock Vina to model interactions with EGFR kinase (binding energy = −9.2 kcal/mol), focusing on hydrogen bonds with Met793 and hydrophobic contacts with the chlorobenzyl group .
- MD simulations : Simulate ligand-protein stability over 100 ns to validate docking poses .
- Experimental validation : Compare computational predictions with kinase inhibition assays (e.g., IC₅₀ = 0.8 µM in A431 cells) .
Q. How does the thiazole-thioacetamide moiety contribute to antimicrobial specificity?
- Gram-positive targeting : The thioacetamide disrupts peptidoglycan synthesis in S. aureus (MIC = 4 µg/mL) but shows limited activity against Gram-negative E. coli (MIC > 64 µg/mL) due to outer membrane impermeability .
- SAR analysis : Methyl substitution on the isoxazole ring enhances potency against MRSA by 3-fold .
Q. What are the major degradation products under oxidative conditions, and how are they identified?
- Oxidative pathways : LC-MS reveals sulfoxide and quinazolinone ring-hydroxylated products under accelerated oxidative conditions (40°C, 75% RH) .
- Stability protocols : Use Arrhenius modeling to predict shelf-life (t₉₀ = 18 months at 25°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
